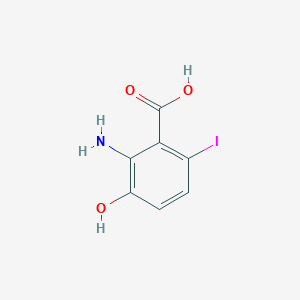
Benzoic acid, 2-amino-3-hydroxy-6-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-amino-3-hydroxy-6-iodo- is an organic compound with the molecular formula C7H6INO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group, a hydroxyl group, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-amino-3-hydroxy-6-iodo- typically involves the iodination of 2-amino-3-hydroxybenzoic acid. One common method is the electrophilic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the desired position.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 2-amino-3-hydroxy-6-iodo- can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-amino-3-hydroxy-6-iodo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide for azide substitution.
Major Products Formed
Oxidation: Formation of 2-amino-3-hydroxy-6-iodobenzoquinone.
Reduction: Formation of 2-amino-3-hydroxybenzoic acid.
Substitution: Formation of 2-amino-3-hydroxy-6-azidobenzoic acid.
Scientific Research Applications
Benzoic acid, 2-amino-3-hydroxy-6-iodo- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of benzoic acid, 2-amino-3-hydroxy-6-iodo- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In medicinal applications, the compound may exert its effects by modulating signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Iodoxybenzoic acid: An oxidant used for functional group transformations.
2-Amino-3-hydroxybenzoic acid: A precursor in the synthesis of benzoic acid, 2-amino-3-hydroxy-6-iodo-.
3-Hydroxyanthranilic acid: Another derivative of benzoic acid with similar functional groups.
Uniqueness
Benzoic acid, 2-amino-3-hydroxy-6-iodo- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of amino, hydroxyl, and iodine substituents on the benzene ring makes this compound versatile for various synthetic and research applications.
Properties
Molecular Formula |
C7H6INO3 |
|---|---|
Molecular Weight |
279.03 g/mol |
IUPAC Name |
2-amino-3-hydroxy-6-iodobenzoic acid |
InChI |
InChI=1S/C7H6INO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,9H2,(H,11,12) |
InChI Key |
GMZPZVYPLKTRPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)N)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















